ABCG2 Transporter Selectivity
In a direct comparative study, acylation of a common amine scaffold with quinoline-6-carbonyl chloride, followed by further derivatization, yielded compound UR-COP78 (6). This compound demonstrated a stark differentiation in transporter selectivity compared to its 2-substituted analog. The 6-substituted analog (UR-COP78) showed negligible activity against the ABCB1 transporter (IC50 > 50,000 nM), while potently inhibiting the ABCG2 transporter (IC50 = 130 nM) [1]. This contrasts with the broad activity profile often observed with other quinoline carbonyl chloride derivatives. The assay used a calcein-AM microplate assay for ABCB1 and a Hoechst 33342 microplate assay for ABCG2 [1].
| Evidence Dimension | Inhibition of ABC Transporters (IC50) |
|---|---|
| Target Compound Data | IC50 (ABCB1) > 50,000 nM; IC50 (ABCG2) = 130 ± 29 nM |
| Comparator Or Baseline | Quinoline-2-carbonyl chloride-derived analog (UR-ME22-1, compound 5): IC50 (ABCB1) > 29,000 nM; IC50 (ABCG2) = 65 ± 8 nM |
| Quantified Difference | The 6-substituted analog (UR-COP78) is approximately 2-fold less potent on ABCG2 but exhibits >384-fold selectivity for ABCG2 over ABCB1, a key differentiator for target-specific applications. |
| Conditions | Human ABCB1 and ABCG2 transporters in a calcein-AM and Hoechst 33342 microplate assay, respectively. |
Why This Matters
This data demonstrates that starting material choice (6- vs. 2-carbonyl chloride) directly dictates the final compound's transporter selectivity profile, making quinoline-6-carbonyl chloride the essential precursor for developing ABCG2-selective modulators.
- [1] Ochoa-Puentes, C.; Bauer, S.; Kühnle, M.; Bernhardt, G.; Buschauer, A.; König, B. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Med. Chem. Lett. 2013, 4 (4), 393–396. View Source
